- SO2F2-Mediated One-Pot Synthesis of Aryl Carboxylic Acids and Esters from Phenols through a Pd-Catalyzed Insertion of Carbon Monoxide, Chemistry - An Asian Journal, 2017, 12(17), 2323-2331

Cas no 93-09-4 (naphthalene-2-carboxylic acid)

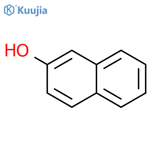

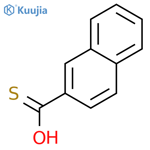

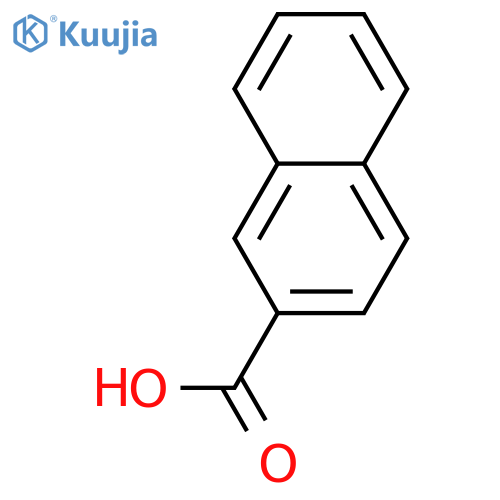

naphthalene-2-carboxylic acid structure

Nome del prodotto:naphthalene-2-carboxylic acid

naphthalene-2-carboxylic acid Proprietà chimiche e fisiche

Nomi e identificatori

-

- 2-Naphthoic acid

- naphthalene-2-carboxylic acid

- beta-naphthoic acid

- beta-napthoic acid

- 2-naphthalenecarboxylic acid

- 2-carboxynaphthalene

- 2-maythic acid

- 2-naphthoic acid (beta)

- 2-Naphthoic Acid (2-Naphthalenecarboxylic Acid)

- 2-napthoic acid

- 2-Naphthoic acid (8CI)

- 2-Naphthylcarboxylic acid

- Isonaphthoic acid

- NSC 59901

- β-Naphthalenecarboxylic acid

- β-Naphthoic acid

- 4-09-00-02414 (Beilstein Handbook Reference)

- SCHEMBL98296

- CHEBI:36106

- AM80981

- 2-Naphthoic Acid(2-Naphthalenecarboxylic Acid)

- Z104475600

- WLN: L66J CVQ

- AC-5785

- FT-0613119

- NSC-59901

- InChI=1/C11H8O2/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H,12,13

- 2-naphthyl carboxylic acid

- ne-2-carboxylic acid

- 2-naphthalene carboxylic acid

- AKOS000119654

- EINECS 202-217-8

- MFCD00004101

- EN300-19820

- AI3-16903

- Q27104331

- D77680

- 2-Naphthoic acid, 98%

- NS00014604

- 2-Naphthioic acid

- HY-W007437

- UNII-QLG01V0W2L

- BRN 0972039

- Naphthalene-.beta.-carboxylic acid

- 2-Naphthoic acid, >=97.0% (GC)

- 2-Naphtoic acid

- NSC59901

- bmse000693

- 2-?Naphthoic Acid

- .beta.-Naphthoic acid

- AE-508/40228340

- DTXSID1059078

- Naphthalene-beta-carboxylic acid

- 2-NAPHTHOIC ACID [MI]

- FS-3342

- QLG01V0W2L

- CHEMBL114648

- N0025

- F2191-0108

- 93-09-4

- MFCD0004101

- Q-200310

- CS-W007437

- 2-Naphthoicacid

- 2-Naphthoic acid,99%

- ?-NAPHTHOIC ACID

- DB-021408

-

- MDL: MFCD00004101

- Inchi: 1S/C11H8O2/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H,12,13)

- Chiave InChI: UOBYKYZJUGYBDK-UHFFFAOYSA-N

- Sorrisi: O=C(C1C=C2C(C=CC=C2)=CC=1)O

- BRN: 972039

Proprietà calcolate

- Massa esatta: 172.052429g/mol

- Carica superficiale: 0

- XLogP3: 3.3

- Conta donatori di obbligazioni idrogeno: 1

- Conta accettatore di obbligazioni idrogeno: 2

- Conta legami ruotabili: 1

- Massa monoisotopica: 172.052429g/mol

- Massa monoisotopica: 172.052429g/mol

- Superficie polare topologica: 37.3Ų

- Conta atomi pesanti: 13

- Complessità: 200

- Conta atomi isotopi: 0

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- Conteggio di unità legate in modo Covalent: 1

- Carica superficiale: 0

Proprietà sperimentali

- Colore/forma: Cristalli bianchi di fiocchi o aghi

- Densità: 1.08

- Punto di fusione: 180-185 °C

185-187 °C (lit.) - Punto di ebollizione: 300 ºC

- Punto di infiammabilità: 205 ºC

- Indice di rifrazione: 1.5520 (estimate)

- PH: 4.5 (H2O, 20℃)

- Solubilità: alcohol: soluble

- Coefficiente di ripartizione dell'acqua: <0.5 g/L (20 C)

- PSA: 37.30000

- LogP: 2.53800

- Solubilità: Solubile in etere e alcol, leggermente solubile in acqua calda.

- Merck: 6382

- pka: 4.17(at 25℃)

- FEMA: 2723

- Pressione di vapore: 6.63e-06 mmHg

naphthalene-2-carboxylic acid Informazioni sulla sicurezza

-

Simbolo:

- Prompt:avviso

- Parola segnale:Warning

- Dichiarazione di pericolo: H315,H319,H335

- Dichiarazione di avvertimento: P261,P305+P351+P338

- Numero di trasporto dei materiali pericolosi:NONH for all modes of transport

- WGK Germania:2

- Codice categoria di pericolo: 36/37/38

- Istruzioni di sicurezza: S26-S36-S24/25

- RTECS:QL1050000

-

Identificazione dei materiali pericolosi:

- TSCA:Yes

- Condizioni di conservazione:Store at room temperature

- Frasi di rischio:R36/37/38

naphthalene-2-carboxylic acid Dati doganali

- CODICE SA:2916399090

- Dati doganali:

Codice doganale cinese:

2916399090Panoramica:

2916399090 Altri acidi monocarbossilici aromatici. IVA:17,0% Tasso di rimborso fiscale:9,0% Condizioni regolamentari:niente Tariffa MFN:6,5% Tariffa generale:30,0%

Elementi di dichiarazione:

Acido acrilico\Acrilati o esteri devono essere imballati chiaramente

Riassunto:

2916399090 altri acidi monocarbossilici aromatici, loro anidridi, alogenuri, perossidi, perossiacidi e loro derivati IVA:17,0% Aliquota di sconto fiscale:9,0% Condizioni di vigilanza:nessuna tariffa MFN:6,5% Tariffa generale:30,0%

naphthalene-2-carboxylic acid Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| ChemScence | CS-W007437-1kg |

2-Naphthoic acid |

93-09-4 | 99.87% | 1kg |

$233.0 | 2022-04-26 | |

| Chemenu | CM141315-500g |

2-naphthoic acid |

93-09-4 | 98% | 500g |

$76 | 2024-07-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1046914-1kg |

2-Naphthoic acid |

93-09-4 | 98% | 1kg |

¥1275.00 | 2024-04-25 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N95120-500g |

2-Naphthoic acid |

93-09-4 | 500g |

¥636.0 | 2021-09-04 | ||

| Enamine | EN300-19820-0.05g |

naphthalene-2-carboxylic acid |

93-09-4 | 95% | 0.05g |

$19.0 | 2023-09-16 | |

| Enamine | EN300-19820-0.1g |

naphthalene-2-carboxylic acid |

93-09-4 | 95% | 0.1g |

$19.0 | 2023-09-16 | |

| Life Chemicals | F2191-0108-1g |

naphthalene-2-carboxylic acid |

93-09-4 | 95%+ | 1g |

$21.0 | 2023-09-06 | |

| Life Chemicals | F2191-0108-0.25g |

naphthalene-2-carboxylic acid |

93-09-4 | 95%+ | 0.25g |

$18.0 | 2023-09-06 | |

| Life Chemicals | F2191-0108-10g |

naphthalene-2-carboxylic acid |

93-09-4 | 95%+ | 10g |

$84.0 | 2023-09-06 | |

| Fluorochem | 092221-500g |

2-Naphthoic acid |

93-09-4 | 95% | 500g |

£172.00 | 2022-03-01 |

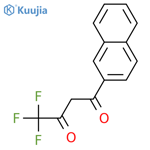

naphthalene-2-carboxylic acid Metodo di produzione

Synthetic Routes 1

Condizioni di reazione

1.1 Reagents: Triethylamine , Sulfonyl fluoride Solvents: Dimethyl sulfoxide ; 2 - 6 h, rt

1.2 Reagents: Sodium bicarbonate , Water Catalysts: Palladium diacetate , 1,3-Bis(diphenylphosphino)propane Solvents: Dimethyl sulfoxide ; 12 h, 60 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2

1.2 Reagents: Sodium bicarbonate , Water Catalysts: Palladium diacetate , 1,3-Bis(diphenylphosphino)propane Solvents: Dimethyl sulfoxide ; 12 h, 60 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2

Riferimento

Synthetic Routes 2

Condizioni di reazione

1.1 Reagents: Hydrogen peroxide Catalysts: Poly(diseleno-1,2-phenylene) Solvents: Tetrahydrofuran , Water

1.2 Reagents: Sodium bicarbonate , Sodium chloride Catalysts: Platinum Solvents: Water

1.2 Reagents: Sodium bicarbonate , Sodium chloride Catalysts: Platinum Solvents: Water

Riferimento

- One-pot oxidation of azomethine compounds into arenecarboxylic acids, Synthetic Communications, 2001, 31(20), 3151-3159

Synthetic Routes 3

Condizioni di reazione

1.1 Reagents: tert-Butyl nitrite Solvents: Water ; 35 min, 29 °C

Riferimento

- tert-Butyl Nitrite-Mediated Synthesis of N-Nitrosoamides, Carboxylic Acids, Benzocoumarins, and Isocoumarins from Amides, Journal of Organic Chemistry, 2017, 82(11), 5769-5781

Synthetic Routes 4

Condizioni di reazione

1.1 Reagents: Potassium acetate , Bis(pinacolato)diborane Catalysts: Palladium Solvents: Ethanol ; 6 h, 60 °C

Riferimento

- Dimerization of Aromatic Compounds Using Palladium-Carbon-Catalyzed Suzuki-Miyaura Cross-Coupling by One-Pot Synthesis, Synlett, 2018, 29(6), 779-784

Synthetic Routes 5

Condizioni di reazione

1.1 Reagents: Methanesulfinic acid, 1,1,1-trifluoro-, sodium salt (1:1) , Oxygen Solvents: Acetonitrile ; 12 h, 1 atm, rt

Riferimento

- Aerobic oxidation system containing sulfinic acid, sulfonic acid or derivatives thereof and photocatalytic oxidation method therefor, World Intellectual Property Organization, , ,

Synthetic Routes 6

Condizioni di reazione

1.1 Reagents: Oxygen Catalysts: Tetramesitylporphyrin Solvents: Acetonitrile , Dichloromethane ; 48 h, rt

Riferimento

- A new and efficient aerobic oxidation of aldehydes to carboxylic acids with singlet oxygen in the presence of porphyrin sensitizers and visible light, Tetrahedron Letters, 2010, 51(31), 4061-4065

Synthetic Routes 7

Condizioni di reazione

1.1 Reagents: Dimethyl sulfoxide Catalysts: Perfluorobutyl iodide ; 27 h, rt

Riferimento

- Preparation method of carboxylic acid compound under photopromotion, China, , ,

Synthetic Routes 8

Condizioni di reazione

1.1 Reagents: Potassium carbonate Catalysts: Di-μ-chlorobis(η3-2-propenyl)dipalladium (reaction products with diphenylphosphane and polystyrene-poly(ethylene glycol) resin supported) Solvents: Acetonitrile , Water ; 58 s, 5 bar, 100 °C

Riferimento

- Aqueous Flow Hydroxycarbonylation of Aryl Halides Catalyzed by an Amphiphilic Polymer-Supported Palladium-Diphenylphosphine Catalyst, Synlett, 2019, 30(8), 961-966

Synthetic Routes 9

Condizioni di reazione

1.1 Reagents: Sodium hydroxide Solvents: Water ; 11 h, 100 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified

Riferimento

- Dithioester-enabled chemodivergent synthesis of acids, amides and isothiazoles via C-C bond cleavage and C-O/C-N/C-S bond formations under metal- and catalyst-free conditions, Tetrahedron Letters, 2017, 58(25), 2512-2516

Synthetic Routes 10

Condizioni di reazione

1.1 Reagents: Hydrogen peroxide Catalysts: Poly(diseleno-1,2-phenylene) Solvents: Tetrahydrofuran , Water ; 20 h, reflux

Riferimento

- Hydrogen peroxide oxidation of naphthalene derivatives catalyzed by poly(bis-1,2-diphenylene) diselenide, Polish Journal of Chemistry, 2004, 78(2), 231-238

Synthetic Routes 11

Condizioni di reazione

1.1 Reagents: 1-Hydroxycyclohexyl phenyl ketone , Sodium hydroxide Solvents: 1,2-Dimethoxyethane ; 80 °C; 80 °C → rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt

Riferimento

- Oxidation of Primary Alcohols and Aldehydes to Carboxylic Acids with 1-Hydroxycyclohexyl Phenyl Ketone, Journal of Organic Chemistry, 2023, 88(13), 8114-8122

Synthetic Routes 12

Condizioni di reazione

1.1 Reagents: Sodium bicarbonate , Oxygen Catalysts: Tris(2,2′-bipyridyl)ruthenium(II) chloride Solvents: Acetonitrile ; 4 h

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified

Riferimento

- [Ru(bpy)3]Cl2-catalyzed aerobic oxidative cleavage β-diketones to carboxylic acids under visible light irradiation, Tetrahedron Letters, 2016, 57(50), 5628-5631

Synthetic Routes 13

Condizioni di reazione

1.1 Reagents: Poly(methylhydrosiloxane) Catalysts: Cupric acetate , 1,2-Bis(diphenylphosphino)benzene Solvents: 1,4-Dioxane ; 20 min, rt → 65 °C

1.2 Reagents: Triethylamine Catalysts: Palladium diacetate , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene ; 3 h, rt → 100 °C; 100 °C → rt

1.3 Reagents: Sodium bicarbonate Solvents: Water ; 10 min, rt

1.2 Reagents: Triethylamine Catalysts: Palladium diacetate , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene ; 3 h, rt → 100 °C; 100 °C → rt

1.3 Reagents: Sodium bicarbonate Solvents: Water ; 10 min, rt

Riferimento

- Tandem one-pot CO2 reduction by PMHS and silyloxycarbonylation of aryl/vinyl halides to access carboxylic acids, Chemical Communications (Cambridge, 2018, 54(82), 11574-11577

Synthetic Routes 14

Condizioni di reazione

1.1 Reagents: Boron trifluoride etherate Solvents: Toluene ; rt → 80 °C; 2 h, 80 °C

Riferimento

- Method for preparing carboxylic acid by removing benzyl protection from benzyl carboxylate, China, , ,

Synthetic Routes 15

Synthetic Routes 16

Condizioni di reazione

1.1 Reagents: Oxygen Catalysts: Catalase , Galactose oxidase , Aldehyde oxidase Solvents: Acetonitrile , Water ; overnight, pH 7.6, 37 °C

1.2 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Hydrochloric acid Solvents: Water

Riferimento

- Enzyme cascade reactions: synthesis of furandicarboxylic acid (FDCA) and carboxylic acids using oxidases in tandem, Green Chemistry, 2015, 17(6), 3271-3275

Synthetic Routes 17

Condizioni di reazione

1.1 Reagents: Hydrogen peroxide Catalysts: 2-[[[3-(Trihydroxysilyl)propyl]amino]seleno]benzoyl chloride (silica-supported) Solvents: Tetrahydrofuran , Water ; rt; 50 h, 55 °C

1.2 Reagents: Sodium bicarbonate , Sodium chloride Solvents: Water

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2

1.2 Reagents: Sodium bicarbonate , Sodium chloride Solvents: Water

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2

Riferimento

- Hydroperoxide oxidation of different organic compounds catalyzed by silica-supported selenenamide, Polish Journal of Chemistry, 2006, 80(3), 417-428

Synthetic Routes 18

Condizioni di reazione

1.1 Reagents: Dimethyl sulfoxide , Perfluorobutyl iodide ; 27 h, rt

Riferimento

- Transformation of Thioacids into Carboxylic Acids via a Visible-Light-Promoted Atomic Substitution Process, Organic Letters, 2022, 24(10), 2020-2024

Synthetic Routes 19

Condizioni di reazione

1.1 Reagents: Poly(methylhydrosiloxane) Catalysts: Cupric acetate , 1,2-Bis(diphenylphosphino)benzene Solvents: 1,4-Dioxane ; 25 min, 60 °C

1.2 Reagents: Triethylamine Catalysts: Palladium diacetate , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene ; 3 h, 100 °C; 100 °C → rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; 10 min, rt

1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2

1.2 Reagents: Triethylamine Catalysts: Palladium diacetate , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene ; 3 h, 100 °C; 100 °C → rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; 10 min, rt

1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2

Riferimento

- Method for preparing aromatic carboxylic acid compound, China, , ,

Synthetic Routes 20

Condizioni di reazione

1.1 Reagents: Dimethyl sulfide , N-Bromosuccinimide , 4-Hydroxy-2-methoxybenzenemethanol (Polymer supported) Solvents: Dichloromethane

1.2 Reagents: Dimethylacetamide Catalysts: 18-Crown-6

1.3 Reagents: Trifluoroacetic acid Solvents: Dichloromethane

1.2 Reagents: Dimethylacetamide Catalysts: 18-Crown-6

1.3 Reagents: Trifluoroacetic acid Solvents: Dichloromethane

Riferimento

- Efficient synthesis of benzylic bromides under neutral conditions on solid support, Tetrahedron Letters, 2000, 41(51), 9985-9988

Synthetic Routes 21

Condizioni di reazione

1.1 Reagents: Water Solvents: Dichloromethane , 1,4-Dioxane

Riferimento

5-Bromo-7-nitroindoline

,

e-EROS Encyclopedia of Reagents for Organic Synthesis,

2007,

,

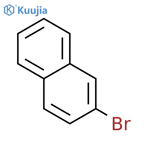

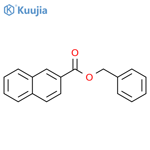

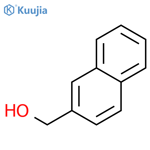

naphthalene-2-carboxylic acid Raw materials

- (naphthalen-2-yl)methanol

- 2-Bromonaphthalene

- Ethyl β-oxo-2-naphthalenepropane(dithioate)

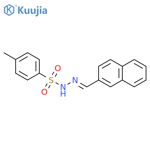

- 4-methyl-N-(naphthalene-2-ylmethylene)benzenesulfonohydrazide

- 4,4,4-Trifluoro-3-oxo-2'-butyronaphthone

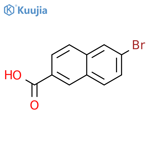

- 6-Bromo-2-napthoic Acid

- 2-naphthaldehyde oxime

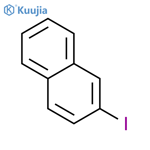

- 2-Iodonaphthalene

- 2-Naphthalenecarbothioic acid

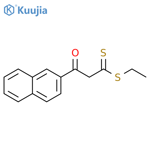

- benzyl naphthalene-2-carboxylate

- naphthalen-2-ol

- N-Methoxy-2-naphthamide

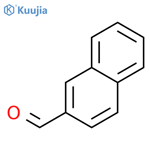

- Naphthalene-2-carbaldehyde

naphthalene-2-carboxylic acid Preparation Products

naphthalene-2-carboxylic acid Letteratura correlata

-

Munir Gindy,Victorine B. Baghos,Atef M. Shaban J. Chem. Soc. C 1970 1905

-

Yuhei Kobayashi,Takafumi Kinuta,Tomohiro Sato,Takunori Harada,Reiko Kuroda,Yoshio Matsubara,Yoshitane Imai CrystEngComm 2012 14 1468

-

3. Index of subjects, 1935

-

Panchami Prabhakaran,Vedavati G. Puranik,Jima N. Chandran,P. R. Rajamohanan,Hans-J?rg Hofmann,Gangadhar J. Sanjayan Org. Biomol. Chem. 2009 7 2458

-

Yuki Tanaka,Hideyuki Tabata,Nobuo Tajima,Reiko Kuroda,Yoshitane Imai CrystEngComm 2014 16 1741

93-09-4 (naphthalene-2-carboxylic acid) Prodotti correlati

- 99-96-7(4-Hydroxybenzoic acid)

- 128-97-2(Naphthalene-1,4,5,8-tetracarboxylic acid)

- 499-49-0(5-Methylisophthalic acid)

- 99-94-5(4-Methylbenzoic acid)

- 499-06-9(3,5-Dimethylbenzoic acid)

- 88-67-5(o-Iodobenzoic acid)

- 121-91-5(Isophthalic acid)

- 65-85-0(Benzoic acid)

- 86-55-5(1-Naphthoic acid)

- 99-04-7(3-methylbenzoic acid)

Fornitori consigliati

Amadis Chemical Company Limited

(CAS:93-09-4)naphthalene-2-carboxylic acid

Purezza:99%

Quantità:1kg

Prezzo ($):220.0